Lipophilicity (Log P) Comparison: 2-Methoxy-3-methylpyrazine vs. 2-Methoxy-3-sec-butylpyrazine
2-Methoxy-3-methylpyrazine exhibits a log P (o/w) of 1.21, whereas its read-across analog 2-methoxy-3-sec-butylpyrazine (CAS 24168-70-5) has a higher log Pow of 2.68 [1]. This difference of 1.47 log units reflects substantially lower lipophilicity for the target compound.
| Evidence Dimension | Lipophilicity (octanol-water partition coefficient, log P) |
|---|---|
| Target Compound Data | log P (o/w) = 1.21 |
| Comparator Or Baseline | 2-Methoxy-3-sec-butylpyrazine: log Pow = 2.68 |
| Quantified Difference | Δ log P = 1.47 (comparator is ~30× more lipophilic) |
| Conditions | EPI Suite v4.11 calculation (US EPA, 2012) as reported in RIFM safety assessment |
Why This Matters
Lower log P translates to higher water solubility and different partitioning behavior in multi-phase formulations (e.g., emulsions, beverages), affecting flavor release kinetics and product stability.
- [1] Api, A.M., et al. (2023). RIFM fragrance ingredient safety assessment, 2-methoxy-3-methylpyrazine, CAS Registry Number 2847-30-5. Food and Chemical Toxicology, 182(Suppl. 1), 114247. Table S1 (Supplementary data). View Source
